
Technical Guide: Physicochemical
Characterization of 3-

[(Ethylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol
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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-[(Ethylamino)methyl]phenol, with the CAS Number 91239-98-4, is a substituted phenol

derivative.[1] As a member of the aminophenol class, its chemical structure, featuring both a

hydroxyl and a secondary amine group, suggests potential applications as a synthetic

intermediate in the development of novel pharmaceutical agents and other specialized

chemicals. Aminophenol derivatives are known to exhibit a range of biological activities, making

a thorough understanding of their physical and chemical properties essential for research and

development.[2][3][4][5]

This technical guide provides a comprehensive overview of the known and predicted physical

characteristics of 3-[(Ethylamino)methyl]phenol. It also outlines detailed experimental

protocols for the determination of its key physicochemical properties, which are crucial for its

handling, characterization, and application in a laboratory setting.

Chemical Identity and Computed Properties
The fundamental identifiers and computed physicochemical properties of 3-
[(Ethylamino)methyl]phenol are summarized in the table below. It is important to note that
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while experimental data for this specific compound is limited in publicly accessible literature,

computational models provide valuable estimations for its characteristics.

Property Value Source

IUPAC Name 3-[(ethylamino)methyl]phenol [1]

CAS Number 91239-98-4 [1]

Molecular Formula C₉H₁₃NO [1]

Molecular Weight 151.21 g/mol [1]

Canonical SMILES CCNCC1=CC(=CC=C1)O [1]

InChI Key
TUMYKIYLRIVICV-

UHFFFAOYSA-N
[1]

Predicted XlogP 1.1

Predicted Hydrogen Bond

Donor Count
2

Predicted Hydrogen Bond

Acceptor Count
2

Predicted Rotatable Bond

Count
3

Predicted Topological Polar

Surface Area
32.3 Å²

Experimental Protocols for Physicochemical
Characterization
The following sections detail standardized experimental procedures for determining the key

physical properties of 3-[(Ethylamino)methyl]phenol.

Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.
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Methodology:

Sample Preparation: A small amount of dry, crystalline 3-[(Ethylamino)methyl]phenol is
finely powdered. A capillary tube is sealed at one end and the powdered sample is packed

into the tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a suitable heating

oil (e.g., mineral oil or silicone oil) is used.

Measurement: The capillary tube is placed in the heating block or attached to a thermometer

and immersed in the Thiele tube. The temperature is raised at a rate of 1-2 °C per minute

near the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes a clear liquid are recorded as the melting

point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Boiling Point Determination (if applicable)
For liquid samples or low-melting solids, the boiling point can be determined.

Methodology:

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a

small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable

heating bath (e.g., an oil bath or a heating block).

Measurement: The apparatus is heated slowly. The boiling point is the temperature at which

a continuous and rapid stream of bubbles emerges from the open end of the inverted

capillary tube.

Confirmation: The heating is stopped, and the temperature at which the liquid just begins to

enter the capillary tube is also noted. This should be very close to the boiling point.

Solubility Profile
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Determining the solubility in various solvents is crucial for purification, formulation, and reaction

chemistry.

Methodology:

Solvent Selection: A range of solvents of varying polarities should be tested, including water,

ethanol, acetone, ethyl acetate, and hexane.

Procedure: To a test tube containing a small, accurately weighed amount of 3-
[(Ethylamino)methyl]phenol (e.g., 10 mg), the solvent is added dropwise with continuous

agitation at a constant temperature (e.g., 25 °C).

Observation: The point at which the solid completely dissolves is noted. Solubility can be

expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in

mg/mL).

pH-Dependent Solubility: Given the presence of acidic (phenolic hydroxyl) and basic (amino)

groups, solubility should also be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5%

NaOH) solutions.

Acidity Constant (pKa) Determination
The pKa values associated with the phenolic hydroxyl group and the protonated amino group

are important for understanding the compound's behavior in biological systems and for

developing analytical methods.

Methodology:

Spectrophotometric Titration: A solution of 3-[(Ethylamino)methyl]phenol is prepared in a

suitable solvent system (e.g., a methanol-water mixture).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and

a strong base (e.g., NaOH).

Data Acquisition: The UV-Vis spectrum is recorded after each addition of the titrant. The

changes in absorbance at specific wavelengths corresponding to the protonated and

deprotonated forms of the molecule are monitored.
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Calculation: The pKa is determined by plotting the absorbance data against the pH and fitting

the data to the Henderson-Hasselbalch equation.

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 3-
[(Ethylamino)methyl]phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methylene protons of the ethyl and methyl groups, the methyl protons of the

ethyl group, and the protons of the hydroxyl and amine groups. The chemical shifts and

coupling patterns will be characteristic of the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display a unique signal for each chemically non-

equivalent carbon atom in the molecule. The chemical shifts will be indicative of the

electronic environment of each carbon.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-

3600 cm⁻¹.

An N-H stretching band for the secondary amine.

C-H stretching bands for the aromatic and aliphatic C-H bonds.

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

A C-O stretching band for the phenolic C-O bond.

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.
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Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) or a protonated molecular ion

peak ([M+H]⁺) corresponding to the molecular weight of 151.21 Da is expected.

Fragmentation Pattern: Characteristic fragmentation patterns for substituted phenols and

amines will be observed, which can be used to further confirm the structure.

Conceptual Workflow for Characterization
Given the absence of specific biological pathway information for 3-
[(Ethylamino)methyl]phenol, a logical workflow for its synthesis and characterization is

presented below. This diagram illustrates the key steps a researcher would take to verify the

identity and purity of the compound.
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Workflow for Synthesis and Characterization of 3-[(Ethylamino)methyl]phenol

Synthesis

Purification

Characterization

Starting Materials
(e.g., 3-Hydroxybenzaldehyde, Ethylamine)

Reductive Amination

Reaction Work-up
(Extraction, Washing)

Crude Product

Recrystallization

Pure Crystalline Solid

NMR Spectroscopy
(¹H, ¹³C) Mass Spectrometry IR Spectroscopy Melting Point

Determination

Purity Assessment
(e.g., HPLC, Elemental Analysis)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1313040?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A conceptual workflow illustrating the synthesis, purification, and analytical

characterization of 3-[(Ethylamino)methyl]phenol.

Safety and Handling
While a specific safety data sheet (SDS) for 3-[(Ethylamino)methyl]phenol may not be readily

available, compounds of this class should be handled with care.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area or a chemical fume hood.[6][7][8][9]

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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